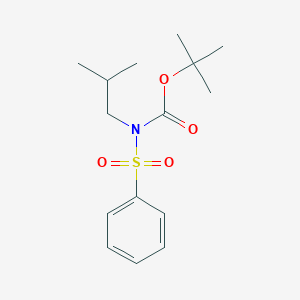

N-Boc-alpha-(phenylsulfonyl)isobutylamine

Description

Foundational Significance within Amine Protecting Group Chemistry

The protection of amines is a frequent necessity in multistep organic synthesis to prevent their undesired reaction as bases or nucleophiles. researchgate.net The tert-butoxycarbonyl (Boc) group is one of the most widely employed protecting groups for amines due to its ease of installation, general stability to a wide range of reaction conditions (including basic, hydrogenolytic, and mildly acidic conditions), and its facile removal under moderately acidic conditions. nih.gov The protection of an amine as a carbamate (B1207046), such as an N-Boc derivative, effectively attenuates its nucleophilicity and basicity by delocalizing the nitrogen lone pair of electrons into the adjacent carbonyl group. youtube.com

The general strategy for amine protection involves the reaction of the amine with an appropriate reagent, such as di-tert-butyl dicarbonate (B1257347) (Boc anhydride), to form the corresponding carbamate. researchgate.net This transformation is typically high-yielding and chemoselective for the amino group. The stability of the Boc group allows for a wide array of subsequent chemical transformations to be performed on other parts of the molecule without affecting the protected amine. Deprotection is readily achieved by treatment with acids like trifluoroacetic acid or hydrochloric acid, which proceeds via a mechanism that generates the stable tert-butyl cation. nih.gov This orthogonality to other protecting groups, such as the base-labile fluorenylmethyloxycarbonyl (Fmoc) group, is a key feature in complex synthetic strategies, particularly in solid-phase peptide synthesis. google.com

Strategic Utility of Sulfone Moieties in Organic Transformations

The sulfone group (R-SO₂-R') is a powerful and versatile functional group in organic synthesis, often referred to as a "chemical chameleon" due to its ability to participate in a wide range of transformations. nih.gov The strong electron-withdrawing nature of the sulfonyl group significantly acidifies the protons on the adjacent α-carbon, facilitating their removal by a base to form a stabilized α-sulfonyl carbanion. youtube.com These carbanions are excellent nucleophiles and can react with a variety of electrophiles, such as alkyl halides and carbonyl compounds, to form new carbon-carbon bonds. nih.gov

Furthermore, the sulfone moiety can act as a leaving group in elimination reactions, a key step in the Julia olefination and its variations, which are important methods for the stereoselective synthesis of alkenes. nih.gov The Ramberg-Bäcklund reaction, another named reaction involving sulfones, provides a route to alkenes from α-halo sulfones. Vinyl sulfones, due to the electron-withdrawing nature of the sulfone group, are effective Michael acceptors, enabling the formation of carbon-carbon and carbon-heteroatom bonds through conjugate addition reactions. The stability of the sulfone group to many reaction conditions, coupled with its ability to be reductively removed, makes it a valuable temporary activating group in organic synthesis. nih.gov

Historical and Current Perspectives on N-Boc-alpha-(phenylsulfonyl)isobutylamine Derivatives as Synthetic Precursors

The strategic combination of an N-Boc protecting group and an α-phenylsulfonyl moiety has given rise to a class of valuable synthetic precursors. Historically, the development of sulfonyl-containing amine protecting groups was driven by the need for robust and reliable methods in peptide synthesis. google.com While simple sulfonamides were recognized for their stability, their cleavage often required harsh conditions. nih.govresearchgate.net The incorporation of the Boc group alongside the sulfone offered a milder, acid-labile deprotection strategy, expanding the synthetic utility of these compounds.

Currently, N-Boc-alpha-(phenylsulfonyl)amine derivatives are recognized as versatile intermediates for the synthesis of a variety of important organic molecules, including chiral amines and amino acids. A key application of these compounds is in the synthesis of chiral, enantiopure allylic amines through modified Julia olefination reactions. nih.gov In this context, the N-Boc-alpha-(phenylsulfonyl) moiety is part of a larger fragment that undergoes condensation with an amino ester to form a β-ketosulfone, a key intermediate in the olefination pathway. nih.gov This approach allows for the construction of complex allylic amines with high stereochemical control.

The following table illustrates the synthesis of various β-ketosulfones from N-Boc-protected amino esters, a reaction that is foundational to the use of these sulfonyl derivatives as precursors.

Table 1: Synthesis of β-Ketosulfones from N-Boc-Amino Esters

| Entry | N-Boc-Amino Ester | Product (β-Ketosulfone) | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|

| 1 | N-Boc-Ala-OMe | (3S)-3-(tert-Butoxycarbonylamino)-1-(phenylsulfonyl)-2-butanone | 89 | >99 |

| 2 | N-Boc-Val-OMe | (3S)-3-(tert-Butoxycarbonylamino)-4-methyl-1-(phenylsulfonyl)-2-pentanone | 95 | >99 |

| 3 | N-Boc-Leu-OMe | (3S)-3-(tert-Butoxycarbonylamino)-5-methyl-1-(phenylsulfonyl)-2-hexanone | 92 | >99 |

| 4 | N-Boc-Phe-OMe | (3S)-3-(tert-Butoxycarbonylamino)-4-phenyl-1-(phenylsulfonyl)-2-butanone | 98 | >99 |

| 5 | N-Boc-Ile-OMe | (3S,4S)-3-(tert-Butoxycarbonylamino)-4-methyl-1-(phenylsulfonyl)-2-hexanone | 93 | >99 |

The data in Table 1, adapted from studies on the Julia olefination of α-amino esters, demonstrates the high yields and excellent preservation of stereochemical integrity achieved when using N-Boc-protected amino acid derivatives in reactions involving α-sulfonyl carbanions. nih.gov This underscores the strategic advantage of combining the Boc protecting group with the reactivity of the sulfone moiety, a principle that is central to the synthetic utility of this compound and its analogues. These precursors continue to be explored for new applications in asymmetric synthesis, where the predictable reactivity of the sulfonyl group and the reliable protection afforded by the Boc group enable the construction of complex chiral molecules.

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-(benzenesulfonyl)-N-(2-methylpropyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23NO4S/c1-12(2)11-16(14(17)20-15(3,4)5)21(18,19)13-9-7-6-8-10-13/h6-10,12H,11H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILVKRAHSTKXYMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN(C(=O)OC(C)(C)C)S(=O)(=O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30584888 | |

| Record name | tert-Butyl (benzenesulfonyl)(2-methylpropyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30584888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

932710-66-2 | |

| Record name | tert-Butyl (benzenesulfonyl)(2-methylpropyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30584888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 932710-66-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Strategic Approaches to the Synthesis of N Boc Alpha Phenylsulfonyl Isobutylamine and Analogs

De Novo Synthetic Routes to N-Boc-alpha-(phenylsulfonyl)isobutylamine

The de novo synthesis of this compound, a type of N-Boc-protected α-amido sulfone, typically commences from readily available starting materials such as isobutyraldehyde. A common and effective method involves a one-pot reaction of an aldehyde, a carbamate (B1207046), and a sulfinate. researchgate.net This approach circumvents the need to handle potentially unstable N-acyl imine intermediates directly.

A general and practical procedure for the synthesis of N-Boc-α-amido sulfones involves the reaction of an aldehyde with tert-butyl carbamate and sodium benzenesulfinate (B1229208) in an acidic aqueous medium. This method is known for its operational simplicity and the ability to produce stable, crystalline α-amido sulfones in good yields. researchgate.net

The key steps for a plausible de novo synthesis of this compound are:

Reaction of Isobutyraldehyde with tert-Butyl Carbamate and Sodium Phenylsulfinate: This three-component reaction, typically carried out in a solvent like aqueous formic acid, leads to the direct formation of the target compound.

While direct literature on the synthesis of this compound is not abundant, the synthesis of analogous α-amido sulfones is well-documented. For instance, various N-Boc- and N-Cbz-α-amido sulfones have been prepared from the corresponding aldehydes using the method described by Engberts. researchgate.netacs.org These α-amido sulfones serve as stable precursors for the in situ generation of N-Boc imines, which are then used in a variety of subsequent transformations. researchgate.net

Protection and Deprotection Strategies for the N-Boc Moiety

The tert-butyloxycarbonyl (Boc) group is a widely employed protecting group for amines due to its stability under a range of reaction conditions and its facile removal under acidic conditions. semanticscholar.orgscbt.com

Protection: The introduction of the Boc group onto the isobutylamine (B53898) nitrogen is typically achieved using di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. researchgate.net Common bases include triethylamine (B128534) (TEA) or sodium hydroxide. researchgate.netorgsyn.org The reaction is generally carried out in a variety of solvents such as tetrahydrofuran (B95107) (THF), dichloromethane (B109758) (DCM), or even in aqueous mixtures. scbt.comresearchgate.net Lewis acid catalysts, such as yttria-zirconia, have also been shown to effectively promote the N-tert-butoxycarbonylation of amines. semanticscholar.org

Deprotection: The removal of the N-Boc group is a critical step in many synthetic sequences and is most commonly accomplished using strong acids. researchgate.net Reagents like trifluoroacetic acid (TFA) in DCM or hydrogen chloride (HCl) in solvents like dioxane or ethyl acetate (B1210297) are frequently used. scbt.comresearchgate.net The mechanism involves the protonation of the carbamate oxygen, leading to the formation of a stable tert-butyl cation and the release of the free amine and carbon dioxide. researchgate.net

| Reagent/Condition | Description |

| Di-tert-butyl dicarbonate (Boc₂O) / Base | Standard method for N-Boc protection of amines. researchgate.net |

| Trifluoroacetic acid (TFA) / DCM | Common and efficient method for N-Boc deprotection. researchgate.net |

| Hydrogen chloride (HCl) in organic solvent | Widely used alternative for N-Boc cleavage. scbt.com |

| Lewis Acids (e.g., yttria-zirconia) | Catalytic approach for N-Boc protection. semanticscholar.org |

Green Chemistry Methodologies for N-Boc Deprotection

In recent years, there has been a growing emphasis on developing more environmentally benign methods for chemical transformations. For N-Boc deprotection, several green chemistry approaches have been reported that aim to reduce the use of harsh acids and volatile organic solvents.

One notable method involves the use of water at elevated temperatures. researchgate.netacs.org Heating an N-Boc protected amine in water at or near reflux has been shown to effectively cleave the Boc group, often with excellent yields and without the need for any additional catalysts or reagents. acs.orgnih.gov This catalyst-free deprotection in water represents a significant advancement towards sustainable chemistry. acs.org

Another green approach utilizes mechanochemistry. Ball-milling of N-Boc protected amines with a solid acid, such as p-toluenesulfonic acid, under solvent-free conditions has been demonstrated to be a rapid and efficient method for Boc removal. scbt.comsigmaaldrich.com This solvent-free mechanochemical method offers advantages in terms of reduced waste and energy consumption. scbt.com

| Method | Conditions | Advantages |

| Water-mediated | Refluxing water | Catalyst-free, environmentally friendly solvent. acs.orgnih.gov |

| Mechanochemical | Ball-milling with p-toluenesulfonic acid | Solvent-free, rapid reaction times. scbt.comsigmaaldrich.com |

Introduction and Functionalization of the Phenylsulfonyl Group

The phenylsulfonyl group is a key functional moiety in the target molecule and can be introduced through various synthetic strategies. The phenylsulfonyl group is recognized for its electron-withdrawing nature and its ability to act as a good leaving group in certain reactions. google.comnih.gov

Introduction: As mentioned in the de novo synthesis, the phenylsulfonyl group can be incorporated directly through a three-component reaction using sodium benzenesulfinate. researchgate.net Alternatively, the phenylsulfonyl moiety can be introduced by the reaction of a suitable nucleophile with a phenylsulfonyl-containing electrophile. For instance, the addition of organometallic reagents to N-sulfonyl imines is a common method for constructing carbon-carbon bonds adjacent to a sulfonamide.

Functionalization: The phenylsulfonyl group itself can be a site for further functionalization, although this is less common than its use as a control or activating group. More frequently, the phenylsulfonyl group is utilized to facilitate other transformations. For example, the sulfonyl group can stabilize an adjacent carbanion, allowing for alkylation or other reactions at the α-position. Furthermore, the phenylsulfonyl group can be removed under reductive conditions, providing access to desulfonylated products. Recent advances have also explored the photocatalytic functionalization of unsaturated compounds using (phenylsulfonyl)difluoromethyl sulfonium (B1226848) salts, highlighting the versatility of the sulfonyl group in modern synthetic chemistry. nih.gov The phenylsulfonyl group can also participate in radical cyclization reactions when employed as a photolabile group. nih.gov

Stereocontrolled Synthesis of Chiral this compound Derivatives

The development of stereocontrolled methods for the synthesis of chiral amines and their derivatives is a major focus in organic synthesis. For analogs of this compound, controlling the stereochemistry at the α-carbon is crucial for many applications.

Asymmetric Catalysis in Isobutylamine Moiety Formation

Asymmetric catalysis provides a powerful tool for the enantioselective synthesis of chiral amines. While specific catalytic asymmetric syntheses for this compound are not extensively reported, related transformations offer valuable insights.

The catalytic asymmetric addition of nucleophiles to imines or imine precursors is a cornerstone of chiral amine synthesis. For example, rhodium-catalyzed asymmetric addition of arylboronic acids to N-tert-butanesulfinyl imino esters has been used to prepare protected arylglycines. Similarly, organocatalytic asymmetric Mannich-type reactions of N-Boc protected alpha-amido sulfones have been developed, utilizing phase-transfer catalysts to achieve good yields and enantioselectivities.

A highly enantioselective inverse-electron-demand hetero-Diels-Alder reaction of olefins with in situ generated N-Boc-formaldimine, catalyzed by strong and confined Brønsted acids, has been reported for the synthesis of chiral 1,3-amino alcohols, which are valuable synthetic precursors.

Diastereoselective Approaches

Diastereoselective strategies often rely on the use of chiral auxiliaries or the inherent stereochemical preferences of a reaction. The synthesis of β-aminosulfones, which are structurally related to the target compound, has been achieved with high diastereoselectivity.

One approach involves the 1,2-addition of alkyl phenylsulfones to N-(para-methoxyphenyl) imines. acs.org Using n-butyllithium as a base, this reaction can proceed with high yields and as single anti-diastereoisomers. acs.org Another practical method for the highly stereoselective synthesis of β-amino sulfones involves the addition of a sulfone-stabilized carbanion to N-(tert-butylsulfinyl) aldimines. The use of the chiral N-tert-butylsulfinyl group as a chiral auxiliary effectively directs the stereochemical outcome of the addition.

| Approach | Key Features |

| Asymmetric Catalysis | Use of chiral catalysts (e.g., Rhodium complexes, organocatalysts) to induce enantioselectivity in reactions involving imine precursors. |

| Diastereoselective Addition | Utilization of chiral auxiliaries (e.g., N-tert-butylsulfinyl group) or substrate control to favor the formation of one diastereomer. acs.org |

Mechanistic Insights and Reactivity Profiling of N Boc Alpha Phenylsulfonyl Isobutylamine

Influence of the N-Boc Group on Reaction Mechanism and Selectivity

The N-Boc protecting group is widely employed in organic synthesis to mask the nucleophilicity and basicity of amines. researchgate.net Its presence in N-Boc-alpha-(phenylsulfonyl)isobutylamine exerts significant steric and electronic effects that profoundly influence the molecule's reactivity and the stereochemical outcome of its reactions.

Conformational Analysis and its Impact on Reactivity

While specific conformational analysis studies on this compound are not extensively documented in the literature, its conformational preferences can be inferred from studies on structurally similar N-Boc protected amines. The bulky tert-butyl group of the Boc moiety imposes considerable steric hindrance, which restricts the rotation around the N-C bond. This leads to a preferred conformation where the Boc group is oriented to minimize steric interactions with the other substituents on the amine nitrogen and the adjacent alpha-carbon.

In the case of this compound, the large phenylsulfonyl group and the two methyl groups on the alpha-carbon further contribute to a sterically congested environment. This steric crowding can influence the approach of reagents, thereby dictating the stereoselectivity of reactions at the alpha-carbon. For instance, in reactions involving the deprotonation of the alpha-proton to form a carbanion, the conformation dictated by the N-Boc group can influence which diastereotopic proton is abstracted, leading to a specific stereochemical outcome in subsequent reactions.

Studies on other N-Boc protected systems, such as N-Boc-3-phenyltetrahydroisoquinoline, have shown that the Boc group can direct lithiation to a specific position due to its conformational influence and coordinating ability with the organolithium reagent. researchgate.net A similar directing effect can be anticipated for this compound, where the preferred conformation would expose one face of the molecule to reagents while shielding the other.

Reactivity at the Alpha-Carbon Bearing the Phenylsulfonyl Group

The phenylsulfonyl group is a strong electron-withdrawing group, which significantly acidifies the proton at the alpha-position. This enhanced acidity is a key feature of the reactivity of this compound.

Nucleophilic Reactivity of Alpha-Sulfonyl Carbanions

The deprotonation of the alpha-proton of this compound by a suitable base generates a highly stabilized alpha-sulfonyl carbanion. This carbanion is a soft nucleophile and can participate in a variety of carbon-carbon bond-forming reactions. The stability of this carbanion arises from the delocalization of the negative charge onto the adjacent sulfonyl group.

The nucleophilic alpha-sulfonyl carbanion can react with a range of electrophiles, including aldehydes, ketones, and alkyl halides. For example, in a reaction analogous to the Michael addition, this carbanion can add to α,β-unsaturated carbonyl compounds. organic-chemistry.org The stereochemical outcome of these reactions is often influenced by the steric bulk of the N-Boc group and the other substituents at the alpha-carbon.

| Reactant Type | Product Type | Significance |

| Aldehydes/Ketones | β-Hydroxy sulfones | Formation of new C-C bonds and introduction of a hydroxyl group. |

| Alkyl Halides | Alkylated sulfones | Elongation of the carbon chain. |

| α,β-Unsaturated Carbonyls | Michael adducts | Conjugate addition for the formation of 1,5-dicarbonyl compounds or their analogues. |

Electrophilic Behavior in Specific Transformations

While the primary reactivity of the alpha-carbon is nucleophilic upon deprotonation, under certain conditions, the carbon atom bearing the phenylsulfonyl group could potentially act as an electrophile. This is less common and would require specific reaction conditions. For instance, in the presence of a strong nucleophile, displacement of the phenylsulfonyl group could occur, although this is generally a difficult process as the phenylsulfinate is a relatively poor leaving group.

More plausibly, the sulfonyl group itself can be the site of electrophilic attack. However, focusing on the alpha-carbon, its electrophilic character is not its predominant mode of reactivity.

Detailed Reaction Mechanism Studies for Transformations Involving the Compound

The combination of the N-Boc and phenylsulfonyl groups makes this compound a potentially valuable substrate in reactions that require a stabilized carbanion, such as the Mannich reaction.

Mannich-Type Reactions

The Mannich reaction is a three-component condensation reaction involving an amine, a non-enolizable aldehyde (like formaldehyde), and a compound with an acidic proton (the CH-acidic component). wikipedia.orgadichemistry.com In a Mannich-type reaction involving this compound, the latter would serve as the CH-acidic component.

The general mechanism proceeds as follows:

Formation of the Iminium Ion: The reaction is typically initiated by the formation of an electrophilic iminium ion from the condensation of a primary or secondary amine with an aldehyde, often formaldehyde. adichemistry.com

Formation of the Nucleophile: In parallel, this compound is deprotonated by a base to generate the nucleophilic alpha-sulfonyl carbanion.

Nucleophilic Attack: The alpha-sulfonyl carbanion then attacks the electrophilic carbon of the iminium ion. adichemistry.com This carbon-carbon bond-forming step leads to the final Mannich base product.

The use of this compound in a Mannich reaction would result in the formation of a β-amino sulfone. The bulky N-Boc group and the gem-dimethyl groups on the nucleophilic carbon would be expected to exert significant steric influence on the transition state of the reaction, potentially leading to high diastereoselectivity. The product of such a reaction would be a highly functionalized molecule containing a protected amine, a sulfone, and a newly formed stereocenter.

| Step | Description | Key Intermediates |

| 1 | Reaction of an amine and an aldehyde | Iminium ion |

| 2 | Deprotonation of this compound | Alpha-sulfonyl carbanion |

| 3 | Attack of the carbanion on the iminium ion | Mannich base |

Michael Additions and Conjugate Additions

The sulfonyl-stabilized carbanion derived from N-acyl alpha-amido sulfones is a competent nucleophile for Michael or conjugate addition reactions to α,β-unsaturated systems. These reactions are powerful methods for the construction of new carbon-carbon bonds. rsc.org While specific studies on this compound are not prevalent in the reviewed literature, the reactivity of analogous α-amido sulfones in organocatalytic Michael additions provides significant insight.

In a notable study, the enantioselective organocatalytic Michael addition of α-amido sulfones to ynones was achieved using a cinchona-alkaloid-derived catalyst. rsc.org This transformation yielded axially chiral styrenes with high enantioselectivity and E/Z-selectivity. The reaction proceeds through the formation of a sulfonyl-stabilized carbanion which then adds to the ynone in a conjugate fashion. The equilibration of the products was monitored by 1H NMR spectroscopy, indicating a dynamic process influenced by the catalyst. rsc.org

Table 1: Organocatalytic Asymmetric Michael Addition of α-Amido Sulfones to Ynones rsc.org

| Entry | Ynone (R) | α-Amido Sulfone (Ar) | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | ee (%) | E/Z ratio |

| 1 | Ph | Ph | 10 | Toluene | 24 | 92 | 95 | >20:1 |

| 2 | 4-MeC₆H₄ | Ph | 10 | Toluene | 24 | 95 | 96 | >20:1 |

| 3 | 4-ClC₆H₄ | Ph | 10 | Toluene | 36 | 85 | 92 | >20:1 |

| 4 | Ph | 4-BrC₆H₄ | 10 | Toluene | 24 | 90 | 94 | >20:1 |

| 5 | 2-Naphthyl | Ph | 10 | Toluene | 36 | 88 | 97 | >20:1 |

Data synthesized from findings reported in Zhang, N., et al. (2019). rsc.org

The success of these reactions with α-amido sulfones strongly suggests that this compound would be a viable substrate for similar conjugate additions, given the electronic similarity of the N-Boc and N-acyl groups in activating the adjacent C-H bond. The specific diastereoselectivity in such reactions would be influenced by the steric bulk of the isobutyl and Boc groups.

Cycloaddition Reactions

While direct [3+2] cycloadditions involving saturated α-sulfonyl carbanions are not common, the reactivity of related sulfonyl-containing compounds in cycloadditions offers potential pathways. For instance, vinyl sulfones are well-known participants in various cycloaddition reactions. nih.gov It is conceivable that this compound could undergo an in-situ elimination under basic conditions to form a transient vinyl sulfone, which could then participate in cycloadditions.

Alternatively, sulfonyl-stabilized carbanions can be involved in Michael-initiated ring closure (MIRC) reactions, which are formally [3+2] cycloadditions. researchgate.net In these reactions, a bromoallyl sulfone, upon deprotonation, acts as a trimethylenemethane synthon, undergoing a Michael addition followed by an intramolecular cyclization. researchgate.net This suggests a potential synthetic route where a suitably functionalized derivative of this compound could participate in such a transformation.

Furthermore, [3+2] cycloadditions of arynes with vinyl sulfides have been shown to produce benzannulated sulfonium (B1226848) ylides, which can be trapped to form highly substituted alkenes. documentsdelivered.com While not a direct analogue, this highlights the versatility of sulfur-containing compounds in cycloaddition cascades.

Rearrangement Reactions

A significant rearrangement reaction for α-halo sulfones is the Ramberg-Bäcklund reaction, which converts them into alkenes with the extrusion of sulfur dioxide. wikipedia.orgorganic-chemistry.org This reaction proceeds via deprotonation at the α'-position, followed by intramolecular displacement of the halide to form a transient thiirane (B1199164) dioxide, which then decomposes. organic-chemistry.org

For this compound, if the isobutyl group were to be halogenated at the α-position relative to the sulfonyl group, it would become a substrate for the Ramberg-Bäcklund rearrangement. The necessary α-halo sulfones can be prepared by oxidation of the corresponding α-halo sulfides or by halogenation of the sulfone itself under basic conditions. wikipedia.org The reaction is known to be applicable to a wide range of substrates, including those that form strained alkenes. organicreactions.org The use of phase-transfer catalysis can facilitate the reaction under milder conditions, which would be beneficial for a substrate containing a potentially base-sensitive Boc group. organic-chemistry.org

Table 2: Plausible Ramberg-Bäcklund Rearrangement of a Derivative of this compound

| Starting Material | Base | Conditions | Expected Product |

| N-Boc-alpha-(1-chloro-1-phenylsulfonyl)isobutylamine | KOH | Heat | 1-(tert-butoxycarbonylamino)-2-methyl-1-propene |

| N-Boc-alpha-(1-bromo-1-phenylsulfonyl)isobutylamine | t-BuOK | THF | 1-(tert-butoxycarbonylamino)-2-methyl-1-propene |

| This compound | CCl₄, KOH, PTC | Dichloromethane (B109758) | 1-(tert-butoxycarbonylamino)-2-methyl-1-propene |

This table represents a hypothetical application of the Ramberg-Bäcklund reaction to a derivative of the title compound based on established principles of the reaction. wikipedia.orgorganic-chemistry.orgorganic-chemistry.org

Computational Chemistry for Mechanistic Elucidation and Prediction

Computational methods, particularly Density Functional Theory (DFT), are invaluable tools for understanding the mechanisms and predicting the outcomes of reactions involving complex molecules like this compound.

Density Functional Theory (DFT) Calculations on Transition States

DFT calculations are frequently employed to investigate the transition states of Michael additions, providing insights into the origins of stereoselectivity. For the Michael addition of sulfonyl-stabilized carbanions, DFT can model the transition state structures to rationalize the observed diastereomeric and enantiomeric excesses. researchgate.net

In the context of the organocatalytic Michael addition of α-amido sulfones, DFT calculations could elucidate the interactions between the catalyst, the sulfonyl-stabilized carbanion, and the electrophile in the transition state. rsc.org Such calculations would likely reveal the key hydrogen bonding and steric interactions that dictate the facial selectivity of the attack on the ynone.

For a general sulfa-Michael addition, it has been shown that DFT calculations of the enolate intermediate structures can provide excellent correlation with experimentally determined kinetic data, sometimes even outperforming transition state calculations in predictive power. researchgate.net This suggests that for reactions involving this compound, analysis of both transition states and key intermediates would be beneficial.

Analysis of Noncovalent Interactions and Stereocontrol

Noncovalent interactions (NCIs) play a crucial role in directing the stereochemical outcome of many reactions. In the case of this compound, the Boc group and the phenylsulfonyl group can engage in various NCIs, such as hydrogen bonding and dipole-dipole interactions, which can influence the conformation of the molecule and its transition states.

Computational studies on chiral lithiated allylic α-sulfonyl carbanions have revealed the importance of the conformation around the C-S bond and the interactions with the lithium cation in determining the stereochemical outcome of their reactions. researchgate.net Similar computational analyses for the carbanion of this compound would be expected to reveal how the Boc group and the counterion influence the approach of an electrophile. The bulky Boc group, in particular, would likely exert significant steric control, favoring the formation of one diastereomer over the other. Furthermore, attractive noncovalent interactions between a catalyst and the substrate, as seen in some allylic aminations of Boc-protected amines, can be critical for achieving high chemo- and enantioselectivity. acs.org

Linear Free Energy Relationships and Reaction Progress Analysis

Linear Free Energy Relationships (LFERs), such as the Hammett equation, are used to correlate reaction rates or equilibria with the electronic properties of substituents. For reactions involving the deprotonation of α-sulfonyl compounds, a Hammett study could quantify the effect of substituents on the phenyl ring of the sulfonyl group on the acidity of the α-proton. documentsdelivered.com This would provide a quantitative measure of the electronic influence of the sulfonyl group on the stability of the carbanion intermediate.

Table 3: Hypothetical Hammett Study on the Acidity of Substituted Phenylsulfonyl Isobutylamines

| Substituent (X) on Phenyl Ring | σ value | Relative pKa (predicted) |

| 4-NO₂ | 0.78 | Lower |

| 4-Cl | 0.23 | Slightly Lower |

| H | 0.00 | Reference |

| 4-CH₃ | -0.17 | Slightly Higher |

| 4-OCH₃ | -0.27 | Higher |

This table is a hypothetical representation based on the principles of Hammett plots. A positive ρ value would be expected, indicating that electron-withdrawing groups stabilize the carbanion and increase acidity.

Reaction Progress Kinetic Analysis (RPKA) is a powerful technique for elucidating reaction mechanisms by monitoring the concentrations of reactants, intermediates, and products over time. For the conjugate addition reactions of this compound, RPKA could be used to determine the rate law of the reaction, identify any catalyst deactivation or product inhibition, and provide evidence for the proposed mechanism. nih.gov For instance, kinetic studies on Michael-type additions have been used to elucidate the reaction mechanism and the nature of the rate-determining step. koreascience.kr

Chirality and Stereochemical Aspects in the Chemistry of N Boc Alpha Phenylsulfonyl Isobutylamine

Enantioselective Synthesis and Resolution Methods

The synthesis of enantiomerically pure N-Boc-alpha-(phenylsulfonyl)isobutylamine and its derivatives is a key challenge, addressed through several strategic approaches. The primary methods involve the asymmetric synthesis from prochiral precursors or the resolution of racemic mixtures.

One prominent strategy for asymmetric synthesis involves the reaction of N-Boc protected amino esters with lithiated phenylalkylsulfones. nih.gov This approach leverages the readily available chiral pool of amino acids to construct the desired chiral framework. For instance, the reaction of an N-Boc-protected amino acid ester with a lithiated phenylmethylsulfone can yield the corresponding β-ketosulfone with a high degree of stereochemical integrity. nih.gov The reaction conditions, such as the choice of base and solvent, are critical for maximizing both the chemical yield and the enantiomeric excess (ee).

Key findings from studies on analogous systems, which are applicable to the synthesis of this compound, are summarized below:

| N-Boc Amino Ester Substrate | Lithiated Sulfone | Yield of β-Ketosulfone | Enantiomeric Excess (ee) | Reference |

| N-Boc-alanine methyl ester | Phenylmethylsulfone | Good to Excellent | High | nih.gov |

| N-Boc-valine methyl ester | Phenylmethylsulfone | Good to Excellent | High | nih.gov |

| N-Boc-leucine methyl ester | Phenylmethylsulfone | Good to Excellent | High | nih.gov |

| N-Boc-phenylalanine methyl ester | Phenylmethylsulfone | Good to Excellent | High | nih.gov |

This table presents representative data from analogous syntheses to illustrate the effectiveness of the method.

Another approach is kinetic resolution, where one enantiomer of a racemic mixture reacts faster with a chiral reagent or catalyst, leaving the unreacted substrate enriched in the other enantiomer. While effective, this method is inherently limited to a maximum theoretical yield of 50% for the resolved enantiomer.

Classical resolution methods can also be employed. This involves reacting the racemic amine (after deprotection of the Boc group) with a chiral resolving agent, such as tartaric acid or mandelic acid, to form a pair of diastereomeric salts. wikipedia.org These diastereomers, having different physical properties, can then be separated by fractional crystallization. Subsequent removal of the resolving agent regenerates the enantiomerically pure amine.

Diastereoselective Control in Carbon-Carbon and Carbon-Heteroatom Bond Formations

The existing stereocenter in this compound exerts significant influence on the formation of new stereocenters, a concept known as diastereoselective control. This is particularly relevant in reactions such as alkylations, aldol (B89426) additions, and hydroxylations at the alpha-carbon (after deprotonation).

The stereochemical outcome of these reactions is governed by the steric and electronic properties of the N-Boc and phenylsulfonyl groups. These groups can direct the approach of incoming electrophiles to one face of the molecule over the other. For example, the diastereoselective α-hydroxylation of related N-tert-butanesulfinyl imines with 2-(phenylsulfonyl)-3-phenyloxaziridine (Davis oxaziridine) shows that the choice of metal base can dramatically alter the diastereomeric ratio of the product. researchgate.net This highlights the sensitivity of stereocontrol to reaction conditions.

In the context of C-C bond formation, the enolate derived from this compound can react with aldehydes or alkyl halides. The bulky Boc and phenylsulfonyl groups are expected to create a highly biased steric environment, leading to a preferred direction of attack for the electrophile. The formation of a chelated intermediate with a Lewis acid can further lock the conformation and enhance diastereoselectivity.

Application of Chiral Catalysts and Auxiliaries

To achieve high levels of enantioselectivity in the synthesis of this compound and its derivatives, chiral catalysts and auxiliaries are indispensable tools. wikipedia.org

Chiral Auxiliaries: A chiral auxiliary is a stereogenic group that is temporarily incorporated into the substrate to direct the stereochemical course of a reaction. wikipedia.org For the synthesis of molecules like this compound, Evans oxazolidinone auxiliaries are a prime example. An achiral glycine (B1666218) equivalent can be attached to an oxazolidinone auxiliary, and subsequent alkylation occurs with high diastereoselectivity, controlled by the stereocenter on the auxiliary. Cleavage of the auxiliary then yields the desired enantiomerically enriched amino acid derivative. Camphor-derived auxiliaries, with their rigid bicyclic structure, also offer excellent stereocontrol in a variety of reactions.

Chiral Catalysts: Asymmetric catalysis offers a more atom-economical approach. Instead of a stoichiometric auxiliary, a small amount of a chiral catalyst is used to generate a chiral product.

Phase-Transfer Catalysis: Chiral phase-transfer catalysts, such as quaternary ammonium (B1175870) salts derived from Cinchona alkaloids, are effective for the asymmetric alkylation of glycine Schiff bases to produce unnatural α-amino acids. researchgate.net This methodology is highly relevant for the synthesis of the core structure of this compound.

Metal-Based Catalysis: Transition metal complexes with chiral ligands are powerful catalysts for asymmetric synthesis. For example, chiral palladium catalysts are used in enantioselective N-allylation reactions to create N-C axial chirality in sulfonamides. mdpi.com Similarly, cooperative catalysis involving an achiral rhodium complex and a chiral spiro phosphoric acid has been shown to be highly effective for enantioselective N-H insertion reactions to form α-alkenyl α-amino acid derivatives. nih.gov

The following table illustrates the application of different chiral catalysts in analogous N-H insertion reactions:

| Diazoester Substrate | Catalyst System | Yield | Enantiomeric Excess (ee) | Reference |

| (E)-benzyl 2-diazopent-3-enoate | Rh2(OAc)4 / Chiral Spiro Phosphoric Acid | 99% | 96% | nih.gov |

| Benzyl 2-diazo-4-methylpent-3-enoate | Rh2(OAc)4 / Chiral Spiro Phosphoric Acid | 66% | 98% | nih.gov |

| (E)-benzyl 2-diazo-4-phenylbut-3-enoate | Rh2(OAc)4 / Chiral Spiro Phosphoric Acid | 90% | 83% | nih.gov |

This table showcases the high efficiency and enantioselectivity achievable with modern cooperative catalytic systems.

Probing the Origin of Enantioselectivity via Experimental and Computational Approaches

Understanding the source of enantioselectivity is crucial for the rational design of new and improved asymmetric transformations. This is achieved through a combination of experimental studies and computational modeling.

Experimental methods include kinetic studies to determine the relative rates of competing reaction pathways and the analysis of reaction intermediates. For instance, in the enantioselective lithiation of N-Boc heterocycles, the reaction's progress and selectivity are monitored under various conditions (temperature, solvent, concentration) to build a mechanistic picture. capes.gov.br

Computational chemistry, particularly using Density Functional Theory (DFT), has become an invaluable tool. It allows for the modeling of transition states and intermediates, providing insights that are difficult to obtain experimentally. For example, a computational study on the enantioselective lithiation of N-Boc-pyrrolidine using a chiral diamine ligand was able to:

Correctly predict the sense of enantioselectivity. capes.gov.br

Identify the lowest energy transition state for the proton transfer step. capes.gov.br

Explain experimental failures by showing that steric crowding can inhibit the formation of the necessary pre-reaction complex, even if the activation energy for the subsequent step is not prohibitively high. capes.gov.br

In another example, DFT modeling helped to explain how the geometry of an aza-enolate intermediate governs the facial approach of an electrophile, thereby determining the diastereoselective outcome of a reaction. researchgate.net These synergistic experimental and computational approaches provide a detailed understanding of the non-covalent interactions (e.g., steric hindrance, hydrogen bonding, dipole-dipole interactions) that dictate the stereochemical outcome of a reaction.

Stereochemical Inversion and Retention during Transformations

Any chemical transformation of this compound that involves the chiral center must be evaluated for its effect on the stereochemical configuration. The outcome can be either retention of the original configuration, inversion to the opposite configuration, or racemization.

Retention of Configuration: Many reactions can be designed to proceed with retention of stereochemistry. This is often the case when the chiral center is not directly involved in the bond-breaking or bond-making steps. For example, modifications of the phenyl group on the sulfonyl moiety or reactions at the nitrogen atom after deprotection would not be expected to affect the alpha-carbon's configuration. Furthermore, multi-step synthetic sequences are often designed to proceed without loss of stereochemical integrity, preserving the chirality established in an early step. nih.gov

Inversion of Configuration: Stereochemical inversion is characteristic of reactions that proceed through a backside attack mechanism, such as the Sₙ2 reaction. If the phenylsulfonyl group were to act as a leaving group (a transformation that is synthetically challenging but mechanistically conceivable), the attack of a nucleophile at the chiral alpha-carbon would lead to inversion of configuration.

The choice of reaction mechanism is paramount. For example, a substitution reaction at the chiral center could proceed via an Sₙ1 mechanism, which involves a planar carbocation intermediate, leading to racemization. Alternatively, an Sₙ2 mechanism would lead to inversion. The presence of the electron-withdrawing sulfonyl group would destabilize an adjacent carbocation, making an Sₙ1 pathway less likely. Therefore, transformations at the chiral center are more likely to proceed with either retention (if the mechanism allows) or inversion (via an Sₙ2 pathway), with careful mechanistic control being essential to avoid racemization.

Synthetic Utility and Transformative Potential of N Boc Alpha Phenylsulfonyl Isobutylamine Derivatives

As Building Blocks for Complex Nitrogen-Containing Scaffolds

N-Boc-alpha-(phenylsulfonyl)isobutylamine serves as a foundational element for the synthesis of a wide array of complex nitrogenous architectures. enamine.net The inherent functionalities within this scaffold, namely the Boc-protected amine and the phenylsulfonyl group, provide orthogonal handles for sequential and controlled chemical modifications. This allows for the systematic construction of elaborate molecular frameworks that are often found in biologically active compounds and advanced materials. nih.gov

Synthesis of Amino Acid Derivatives and Peptidomimetics

The structural resemblance of this compound to a protected amino acid makes it an excellent precursor for the synthesis of non-natural amino acid derivatives and peptidomimetics. The isobutyl group mimics the side chain of leucine, while the core structure provides a template for introducing further diversity.

The synthesis of novel amino acid derivatives often involves the modification or replacement of the phenylsulfonyl group. For instance, related N-acyl-α-amino ketones and 1,3-oxazole derivatives have been synthesized from precursors incorporating a 4-(phenylsulfonyl)phenyl fragment, highlighting the utility of the sulfonyl moiety in building complex amino acid-like structures. nih.gov The Boc protecting group is crucial for these transformations, ensuring the stability of the amine functionality during subsequent reaction steps. researchgate.net This approach allows for the creation of amino acids with unique side chains and functionalities not found in nature, which are valuable components in drug discovery. nih.gov

Peptidomimetics, compounds that mimic the structure and function of peptides, are of significant interest due to their enhanced stability and bioavailability. nih.gov this compound derivatives can be employed in the synthesis of various peptidomimetic scaffolds. beilstein-journals.orgresearchgate.net For example, the core structure can be incorporated into larger molecules that replicate the spatial arrangement of amino acid residues in a peptide, leading to compounds with tailored biological activities. nih.gov The synthesis of peptoid oligomers, a class of peptidomimetics, has been achieved using N-Boc protected submonomers in solution-phase synthesis, demonstrating a viable strategy for incorporating such building blocks. beilstein-journals.org

Table 1: Examples of Amino Acid and Peptidomimetic Scaffolds from Related Precursors

| Precursor Type | Target Scaffold | Synthetic Strategy | Reference |

|---|---|---|---|

| N-Acyl-α-amino acids with phenylsulfonyl group | N-Acyl-α-amino ketones | Acylation and subsequent modifications | nih.gov |

| N-Acyl-α-amino acids with phenylsulfonyl group | 1,3-Oxazole derivatives | Intramolecular cyclodehydration | nih.gov |

| N-Boc-N-methylhydrazine | N-(Methylamino)glycine oligomers | Submonomer solution-phase synthesis | beilstein-journals.org |

| N-Boc protected amino acids | Tetrazole analogs of amino acids | [2+3] cycloaddition | researchgate.net |

Construction of Heterocyclic Systems

Nitrogen-containing heterocycles are ubiquitous in pharmaceuticals and natural products. nih.gov this compound derivatives are valuable starting materials for the construction of a variety of heterocyclic systems. The reactivity of the positions alpha to the sulfonyl group and the ability to deprotect and functionalize the nitrogen atom provide multiple avenues for cyclization reactions.

Methodologies for constructing novel heterocycles often involve the reaction of N-Boc protected precursors with various electrophiles and subsequent cyclization steps. For instance, N-Boc anilines have been converted to complex heterocyclic structures like pyrrolidines and spiro-oxazines through ortho-metalation and reaction with N-Boc protected ketones. nih.govresearchgate.net While not a direct example using the isobutylamine (B53898) derivative, this highlights the principle of using N-Boc protected amines in the assembly of heterocyclic frameworks. The phenylsulfonyl group can also participate in or facilitate cyclization reactions, leading to the formation of sulfur-containing heterocycles or acting as a leaving group to promote ring closure.

Role in Cascade and Multicomponent Reactions

Cascade and multicomponent reactions (MCRs) are powerful tools in organic synthesis, allowing for the rapid construction of complex molecules from simple starting materials in a single operation. The structural features of this compound derivatives make them suitable substrates for such reactions.

While specific examples detailing the use of this compound in cascade or multicomponent reactions are not prevalent in the reviewed literature, related compounds bearing the N-Boc and phenylsulfonyl functionalities have been utilized in such transformations. For instance, multicomponent reactions involving amines, aldehydes, and activated methanes bearing a phenylsulfonyl group have been reported for the synthesis of β-fluoro(phenylsulfonyl)ethylamines. chemistryviews.org The N-Boc protected amine of the isobutylamine derivative could potentially participate as the amine component in Mannich-type or Ugi reactions after deprotection.

Furthermore, the phenylsulfonyl group can activate adjacent positions for nucleophilic attack, a key step in many cascade sequences. Radical cascade reactions of alkynes with N-fluoroarylsulfonimides have been shown to produce complex α-amino-α-aryl ketones, demonstrating the potential of sulfonyl-containing compounds to initiate complex transformations. nih.gov

Strategic Incorporation of the Phenylsulfonyl Group as a Leaving or Activating Moiety

The phenylsulfonyl group is a key functional handle in this compound, serving as both an activating group and a potential leaving group. ebi.ac.uk Its strong electron-withdrawing nature acidifies the alpha-proton, facilitating deprotonation and subsequent alkylation or other C-C bond-forming reactions. This activation is fundamental to many of the synthetic applications of this building block.

As a leaving group, the phenylsulfinate anion is relatively stable, allowing for its displacement by a variety of nucleophiles. This is particularly useful in the final stages of a synthesis to introduce new functional groups. For example, in the synthesis of certain N-(Boc)hydroxylamines, the phenylsulfonyl group is eliminated in a base-assisted manner. researchgate.net The utility of sulfonate esters, which are structurally related to sulfones, as excellent leaving groups in nucleophilic substitution reactions is well-established. nih.gov

Table 2: Role of the Phenylsulfonyl Group in Synthetic Transformations

| Role | Transformation | Description | Reference |

|---|---|---|---|

| Activating Group | α-Deprotonation and Alkylation | The electron-withdrawing sulfonyl group facilitates the formation of a carbanion at the α-position, which can then react with electrophiles. | General Principle |

| Leaving Group | Nucleophilic Substitution | The phenylsulfinate anion is displaced by a nucleophile, allowing for the introduction of a new functional group. | researchgate.net |

| Activating Moiety | Multicomponent Reactions | Activates adjacent fluoromethane (B1203902) in a Mannich-type reaction. | chemistryviews.org |

Derivatization and Functionalization for Diversification

The potential for diversification is a hallmark of a valuable synthetic building block. This compound offers multiple sites for derivatization, enabling the creation of a library of structurally diverse compounds.

The Boc-protected amine is a primary site for modification. Following deprotection under acidic conditions, the resulting primary amine can be acylated, alkylated, or engaged in a variety of coupling reactions to introduce new substituents. For example, N-acyl-α-amino ketones have been synthesized by acylating related amino acid derivatives. nih.gov

Advancements in Green Chemistry Principles for N Boc Alpha Phenylsulfonyl Isobutylamine Chemistry

Design of Environmentally Benign Synthetic Routes

The design of synthetic routes with minimal environmental impact is a cornerstone of green chemistry. For the synthesis of N-Boc protected amines, including potentially N-Boc-alpha-(phenylsulfonyl)isobutylamine, significant efforts have been made to move away from traditional methods that often rely on harsh conditions and hazardous reagents.

A key advancement is the development of solvent-free and catalyst-free conditions for the N-tert-butoxycarbonylation of amines. Research has demonstrated that the reaction of an amine with di-tert-butyl dicarbonate (B1257347) ((Boc)2O) can proceed efficiently at room temperature without any additives, offering a simple and green route to N-Boc derivatives. This approach is advantageous due to its simplicity, short reaction times, and excellent yields across a range of aliphatic and aromatic amines.

Furthermore, the use of solid-supported catalysts offers a greener alternative to homogeneous catalysts. For instance, Amberlyst-15, a solid acidic resin, has been effectively used for the chemoselective N-tert-butoxycarbonylation of amines under solvent-free conditions. The catalyst can be easily recovered and reused, contributing to a more sustainable process. These methodologies, while demonstrated for a variety of amines, lay a direct blueprint for the environmentally benign synthesis of this compound.

Development of Sustainable Reagents and Solvents

The choice of solvents and reagents is critical in determining the environmental footprint of a chemical process. The principles of green chemistry encourage the use of non-toxic, renewable, and easily recyclable materials.

In the context of N-Boc protection and deprotection, significant strides have been made in replacing conventional volatile organic solvents (VOCs) with greener alternatives:

Water: Performing N-Boc protection in water under neutral conditions, sometimes facilitated by additives like β-cyclodextrin, has been successfully demonstrated. Water is a non-toxic, non-flammable, and inexpensive solvent, making it an ideal medium for green synthesis.

Glycerol (B35011): As a biodegradable and non-toxic solvent, glycerol has been used for the chemoselective N-Boc protection of various amines at room temperature. This method avoids the formation of common by-products, enhancing the purity of the desired N-Boc compound.

Deep Eutectic Solvents (DES): A choline (B1196258) chloride/p-toluenesulfonic acid-based DES has been developed as both the reaction medium and catalyst for the efficient deprotection of N-Boc amines. This strategy offers simplicity and short reaction times, presenting a useful alternative to standard methods that use harsh acids and harmful solvents.

Solvent-Free Conditions: Mechanochemistry, which involves grinding reactants together in a ball mill without any solvent, represents a significant advancement. The deprotection of N-Boc groups has been achieved mechanochemically using p-toluenesulfonic acid in short reaction times and with high yields.

These sustainable solvent and reagent strategies are directly applicable to the synthesis and modification of this compound, offering pathways to significantly reduce its environmental impact.

Catalytic Efficiency and Catalyst Recovery in Transformations

Catalysis is a fundamental pillar of green chemistry, offering pathways to more efficient reactions with reduced waste. The focus is on developing highly active and selective catalysts that can be easily separated from the reaction mixture and reused.

For transformations involving N-Boc protected amines, several heterogeneous catalytic systems have been developed to enhance efficiency and sustainability:

| Catalyst Type | Application | Advantages |

| Zeolites (e.g., H-BEA) | Continuous N-Boc deprotection | Allows for continuous flow processes, high throughput, and easy product separation. |

| Montmorillonite K10 Clay | Selective N-Boc deprotection | Effective for removing N-Boc groups from aromatic amines while leaving aliphatic ones intact. |

| Amberlyst-15 | N-Boc protection | A reusable solid acid catalyst that facilitates the reaction under solvent-free conditions. |

| Magnetic Nanoparticles | N-Boc protection | Magnetically recoverable catalysts, such as ferric oxide on silica, allow for simple separation and reuse. |

Waste Reduction and Atom Economy in Process Development

The concept of atom economy, which measures the efficiency of a chemical reaction in converting reactant atoms into the desired product, is a key metric in green chemistry. High atom economy is crucial for minimizing waste and making chemical processes more sustainable and economically viable.

While a specific atom economy analysis for the synthesis of this compound is not available in the literature, the principles of atom economy can guide the selection of its synthetic route. Reactions with high atom economy, such as addition and cycloaddition reactions, are inherently more efficient than substitution and elimination reactions, which generate stoichiometric by-products.

Table of Reaction Types and their Theoretical Atom Economy:

| Reaction Type | General Scheme | Theoretical Atom Economy |

|---|---|---|

| Addition | A + B → C | 100% |

| Rearrangement | A → B | 100% |

| Substitution | A-B + C → A-C + B | < 100% |

| Elimination | A-B → A + B | < 100% |

By designing a synthesis for this compound that maximizes the use of atom-economical reactions, the generation of waste can be significantly reduced. This approach, combined with the use of green solvents and efficient catalysis, forms a comprehensive strategy for the sustainable process development of this compound. The overarching goal is to design processes where the majority of the atoms from the starting materials are incorporated into the final product, thereby minimizing the environmental burden of chemical synthesis.

Advanced Characterization Methodologies for N Boc Alpha Phenylsulfonyl Isobutylamine Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Analysis

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of N-Boc-alpha-(phenylsulfonyl)isobutylamine. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for complete structural assignment and conformational insights. mdpi.com

In a typical ¹H NMR spectrum of the compound, distinct signals would be expected for the protons of the isobutyl, phenyl, and Boc groups. The tert-butyl group of the Boc protector would yield a characteristic singlet integrating to nine protons, typically observed in the upfield region (around 1.5 ppm). researchgate.net The protons of the phenylsulfonyl group would appear as multiplets in the aromatic region (typically 7.5-8.0 ppm). The methine proton at the chiral center (α-carbon) would likely appear as a multiplet, with its chemical shift and coupling constants providing information about its connectivity and the relative orientation of neighboring protons. The isobutyl group's methyl protons would present as a doublet, while the methylene (B1212753) and methine protons would show more complex splitting patterns.

¹³C NMR spectroscopy complements the proton data by providing a signal for each unique carbon atom. Key expected signals include those for the carbonyl and quaternary carbons of the Boc group (around 155 and 82 ppm, respectively), the carbons of the phenyl ring, and the carbons of the isobutyl group. researchgate.net The precise chemical shifts are sensitive to the solvent and local electronic environment.

Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), would be employed to definitively assign all proton and carbon signals and confirm the connectivity of the molecular fragments. Temperature-dependent NMR studies could also provide insights into conformational dynamics, such as restricted rotation around the N-C or C-S bonds. scbt.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Group | Nucleus | Expected Chemical Shift (ppm) | Expected Multiplicity |

|---|---|---|---|

| Boc Group | ¹H (-C(CH₃)₃) | ~1.5 | Singlet |

| ¹³C (-C(CH₃)₃, -C=O) | ~28, ~82, ~155 | N/A | |

| Phenylsulfonyl Group | ¹H (Ar-H) | 7.5 - 8.0 | Multiplets |

| ¹³C (Ar-C) | 125 - 140 | N/A | |

| Isobutylamine (B53898) Backbone | ¹H (CH, CH₂, CH₃) | Variable (1.0 - 4.5) | Multiplets, Doublet |

| ¹³C (CH, CH₂, CH₃) | Variable (20 - 60) | N/A |

Chiral Chromatography (HPLC, GC) for Enantiomeric and Diastereomeric Purity Assessment

Since this compound possesses a chiral center, determining its enantiomeric purity is critical. Chiral High-Performance Liquid Chromatography (HPLC) is the most common and effective method for separating enantiomers. parchem.comnih.gov This technique relies on the use of a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, leading to different retention times.

For the separation of amine derivatives, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) phenylcarbamates (e.g., Chiralpak® and Chiralcel® columns), are highly versatile and often provide successful enantioseparation. mdpi.comchemicalbook.com The separation can be performed in different modes, including normal-phase, reversed-phase, or polar organic mode. nih.gov The choice of mobile phase, often a mixture of an alkane (like hexane) and an alcohol (like isopropanol), and the use of additives can be optimized to achieve baseline resolution of the enantiomeric peaks. researchgate.net

The process involves developing a method on an analytical scale to establish optimal conditions (column type, mobile phase composition, flow rate, and temperature). Once optimized, the method can be validated according to ICH guidelines for linearity, precision, and accuracy to quantify the amount of the undesired enantiomer, often as an impurity. rsc.org Gas chromatography (GC) with a chiral column could also be an alternative, particularly if the compound is sufficiently volatile or can be derivatized to increase its volatility. nist.gov

Table 2: Typical Chiral HPLC Parameters for Amine Derivative Separation

| Parameter | Typical Condition |

|---|---|

| Chiral Stationary Phase (CSP) | Polysaccharide-based (e.g., Amylose or Cellulose tris(3,5-dimethylphenylcarbamate)) |

| Mobile Phase | n-Hexane / Isopropanol mixtures (e.g., 90:10 v/v) |

| Detection | UV at a suitable wavelength (e.g., 220 nm or 254 nm) |

| Flow Rate | 0.5 - 1.5 mL/min |

| Column Temperature | Ambient or controlled (e.g., 25 °C) |

X-ray Crystallography for Absolute and Relative Stereochemistry Determination

X-ray crystallography provides the most definitive method for determining the three-dimensional structure of a molecule, including its absolute and relative stereochemistry, provided that a suitable single crystal can be grown. For this compound, this technique would not only confirm the atomic connectivity but also unequivocally establish the configuration (R or S) at the chiral center. nih.govmdpi.com

The analysis of a single crystal involves diffracting X-rays and analyzing the resulting diffraction pattern. This data allows for the calculation of the electron density map of the molecule, from which the positions of all non-hydrogen atoms can be determined with high precision. The resulting molecular structure reveals detailed information on bond lengths, bond angles, and torsion angles. mdpi.com Furthermore, analysis of the crystal packing can reveal intermolecular interactions, such as hydrogen bonds involving the N-H and the sulfonyl or carbonyl oxygen atoms, which dictate the solid-state supramolecular architecture. researchgate.net For determining the absolute configuration of a chiral molecule, the presence of a heavy atom (in this case, sulfur) can be advantageous for anomalous dispersion effects (Flack parameter analysis), providing a high degree of confidence in the stereochemical assignment. mdpi.com

Advanced Mass Spectrometry for Reaction Progress Monitoring and Product Identification

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through fragmentation analysis. For this compound, which has a molecular weight of 313.41 g/mol , a high-resolution mass spectrometer (such as TOF, Orbitrap, or FT-ICR) would confirm the elemental composition (C₁₅H₂₃NO₄S) with high accuracy. scbt.com

During synthesis, MS can be coupled with liquid chromatography (LC-MS) to monitor the progress of the reaction by tracking the disappearance of reactants and the appearance of the product peak with the correct mass-to-charge ratio (m/z). Electrospray ionization (ESI) is a common soft ionization technique that would likely generate the protonated molecule [M+H]⁺ at m/z 314.4 or adducts with sodium [M+Na]⁺.

Tandem mass spectrometry (MS/MS) would be used to induce fragmentation of the parent ion. The resulting fragmentation pattern provides a fingerprint that helps confirm the structure. Expected fragmentation pathways for this compound would include the loss of the Boc group or parts of it (e.g., loss of tert-butyl cation or isobutene), cleavage of the C-S bond, and fragmentation of the isobutyl chain. Analysis of these fragments is crucial for identifying the product and any potential impurities or byproducts. nist.gov

Spectroscopic Techniques (e.g., IR) for Functional Group Analysis

Infrared (IR) spectroscopy is a rapid and simple technique used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. An FT-IR spectrum of this compound would display several key absorption bands that confirm its structure.

The presence of the Boc protecting group would be confirmed by a strong carbonyl (C=O) stretching band around 1690-1715 cm⁻¹ and C-O stretches. The N-H bond of the carbamate (B1207046) would give rise to a stretching vibration in the region of 3300-3500 cm⁻¹. The phenylsulfonyl group would be identified by its characteristic strong and sharp asymmetric and symmetric S=O stretching bands, typically found near 1350 cm⁻¹ and 1160 cm⁻¹, respectively. Aromatic C-H stretches would appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the isobutyl and Boc groups would be observed just below 3000 cm⁻¹. nih.govmdpi.com The absence of certain bands, such as a primary amine stretch, can confirm the success of the N-Boc protection step.

Table 3: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| N-H (Carbamate) | Stretch | 3300 - 3500 |

| Aromatic C-H | Stretch | 3000 - 3100 |

| Aliphatic C-H | Stretch | 2850 - 2960 |

| C=O (Carbamate) | Stretch | 1690 - 1715 |

| S=O (Sulfone) | Asymmetric & Symmetric Stretch | ~1350 and ~1160 |

| Aromatic C=C | Stretch | 1450 - 1600 |

Q & A

Q. What established synthetic routes are available for N-Boc-alpha-(phenylsulfonyl)isobutylamine, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis typically involves sequential functionalization of isobutylamine. A common approach includes:

Protection of the amine : Use tert-butoxycarbonyl (Boc) anhydride in dichloromethane (DCM) with a base like triethylamine (TEA) to form N-Boc-isobutylamine .

Sulfonylation : React the protected amine with phenylsulfonyl chloride (4a) in the presence of DIPEA (N,N-diisopropylethylamine) to introduce the phenylsulfonyl group. Optimal molar ratios (1:1.2 amine:sulfonyl chloride) and inert atmospheres (N₂) minimize side reactions like over-sulfonylation .

Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization improves purity. Yield typically ranges from 70–91%, depending on stoichiometric control and reaction time .

Q. Critical Parameters :

- Excess sulfonyl chloride leads to di-sulfonylated byproducts.

- Temperature (>30°C) accelerates degradation of the Boc group.

Q. How can researchers characterize the purity and structural integrity of this compound using spectroscopic methods?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) :

- ¹H NMR : Key signals include:

- Boc tert-butyl protons: δ 1.4 ppm (singlet, 9H).

- Phenylsulfonyl aromatic protons: δ 7.5–8.0 ppm (multiplet, 5H).

- Isobutylamine methylene/methyl: δ 1.0–1.2 ppm (multiplet) .

- ¹³C NMR : Confirm Boc carbonyl (δ 155 ppm) and sulfonyl sulfur-linked carbon (δ 135–140 ppm) .

- Mass Spectrometry (MS) :

- ESI-MS ([M+H]⁺): Expected m/z = 356.1 (C₁₅H₂₃NO₄S).

- Fragmentation: Loss of tert-butyl group (-56 Da) and phenylsulfonyl radical (-125 Da) observed in MS/MS .

- HPLC : Use C18 columns with acetonitrile/water (0.1% TFA) for purity assessment. Retention time varies with gradient (e.g., 8–12 min for 70:30 ACN:H₂O) .

Validation : Compare with reference standards and published fragmentation patterns .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the phenylsulfonyl group in this compound under nucleophilic conditions?

Methodological Answer: The phenylsulfonyl group acts as an electron-withdrawing moiety, polarizing the adjacent C–N bond and enhancing susceptibility to nucleophilic attack. Key steps:

Activation : The sulfonyl group stabilizes a partial positive charge on the α-carbon, facilitating nucleophilic substitution (e.g., with amines or thiols).

Elimination Pathways : Under basic conditions (e.g., DIPEA), proton abstraction at the α-carbon triggers phenylsulfinic acid elimination, forming an imine intermediate .

Competing Reactions : Overly vigorous conditions may hydrolyze the Boc group, requiring pH control (pH 7–8) .

Q. Experimental Validation :

- Kinetic Studies : Monitor reaction progress via ¹H NMR to detect intermediates.

- Isotopic Labeling : Use ¹⁸O-labeled water to trace oxygen incorporation during hydrolysis .

Q. How does the stereoelectronic environment of the isobutylamine moiety influence the compound’s participation in enzyme-catalyzed reactions?

Methodological Answer: Isobutylamine derivatives are precursors in biosynthetic pathways (e.g., valanimycin). Key factors:

- Enzyme Specificity : Isobutylamine N-hydroxylase (IBAH) in Streptomyces species hydroxylates the amine using reduced FMN and O₂ .

- Steric Effects : The bulky Boc and phenylsulfonyl groups may hinder binding to enzyme active sites. Comparative studies with unprotected isobutylamine show 3–5× lower catalytic efficiency for modified derivatives .

- Metabolic Fate : In vitro assays with liver microsomes (e.g., horse or human) reveal N-dealkylation as a primary metabolic pathway, detected via LC-MS/MS .

Q. What analytical strategies resolve structural ambiguities in derivatives of this compound with positional isomerism?

Methodological Answer:

- Tandem MS (MS/MS) : Differentiate isomers via diagnostic fragments (e.g., m/z 354 and 323 for phenylsulfonyl vs. sulfonamide isomers) .

- 2D NMR : NOESY or HSQC correlations identify spatial proximity of sulfonyl protons to specific methyl/methylene groups.

- X-ray Crystallography : Definitive structural assignment for crystalline derivatives (e.g., ethyl 6-bromo-indole carboxylate analogs) .

Case Study : For ethyl 6-bromo derivatives, MS/MS fragmentation confirmed modification sites via neutral loss patterns (-125 Da for phenylsulfonyl; -31 Da for methylamine) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.